(R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound with the molecular formula C10H11NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a Friedel-Crafts alkylation followed by intramolecular lactonization . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Benzothiophene: Contains a sulfur atom instead of oxygen, with comparable pharmacological properties.
Indole: Another heterocyclic compound with a nitrogen atom, known for its diverse biological activities.
Uniqueness
®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl (3R)-3-amino-2,3-dihydro-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7/h2-4,8H,5,11H2,1H3/t8-/m0/s1 |
InChI Key |
RKNYRLQHRNHEPV-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC2=C1OC[C@@H]2N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.